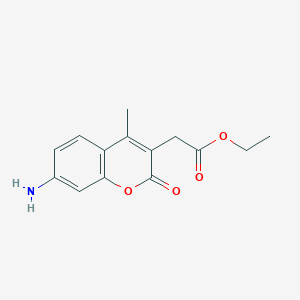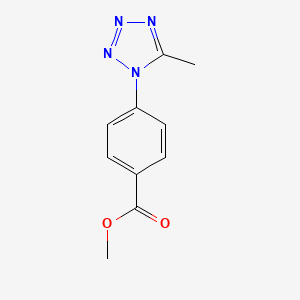
ethyl 2-(7-amino-4-methyl-2-oxo-2H-chromen-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(7-amino-4-methyl-2-oxo-2H-chromen-3-yl)acetate (also known as EMOCA) is a synthetic compound that is used in a variety of scientific research applications. EMOCA has been used to study its biochemical and physiological effects, as well as its mechanism of action. This article will discuss the synthesis method for EMOCA, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
EMOCA has been used in a number of scientific research applications. It has been used to study the mechanism of action of a variety of compounds, including those involved in cancer, cardiovascular, and neurological disorders. It has also been used to study the biochemical and physiological effects of various compounds, as well as to identify potential therapeutic targets. Additionally, EMOCA has been used in the development of novel drug delivery systems.
Mechanism of Action
The mechanism of action of EMOCA is not well understood. However, it is believed to act as an agonist at the 5-HT2A serotonin receptor, which is involved in the regulation of mood, anxiety, and other behaviors. Additionally, EMOCA has been shown to inhibit the breakdown of serotonin in the brain, which may lead to increased levels of serotonin in the brain.
Biochemical and Physiological Effects
EMOCA has been shown to have a number of biochemical and physiological effects. In animal studies, EMOCA has been shown to reduce anxiety and improve learning and memory. Additionally, EMOCA has been shown to reduce inflammation and improve insulin sensitivity in diabetic mice. EMOCA has also been shown to reduce the levels of certain hormones, such as cortisol, and to reduce the levels of certain neurotransmitters, such as dopamine and norepinephrine.
Advantages and Limitations for Lab Experiments
The use of EMOCA in laboratory experiments has a number of advantages and limitations. One advantage is that EMOCA is relatively inexpensive and easy to synthesize. Additionally, EMOCA is soluble in both water and organic solvents, making it easy to use in a variety of experiments. However, EMOCA is not very stable and has a relatively short shelf life. Additionally, the mechanism of action of EMOCA is not well understood, making it difficult to predict its effects in a given experiment.
Future Directions
The use of EMOCA in scientific research is likely to continue to expand in the future. One potential direction for future research is to better understand the mechanism of action of EMOCA and its effects on various biochemical and physiological processes. Additionally, further research into the potential therapeutic uses of EMOCA, such as the treatment of anxiety and depression, is needed. Additionally, further research into the potential use of EMOCA in drug delivery systems is needed. Finally, further research into the potential toxicological effects of EMOCA is needed.
Synthesis Methods
EMOCA is synthesized from a number of precursor compounds including 4-methyl-2-oxo-2H-chromen-3-yl acetate, ethyl chloroformate, and 7-amino-4-methylcoumarin. The synthesis begins with the reaction of 4-methyl-2-oxo-2H-chromen-3-yl acetate with ethyl chloroformate in the presence of a base, such as sodium carbonate, to form ethyl 2-(7-amino-4-methyl-2-oxo-2H-chromen-3-yl)acetate. This reaction is followed by the addition of 7-amino-4-methylcoumarin to the reaction mixture. The final product is a white, crystalline solid that is soluble in both water and organic solvents.
properties
IUPAC Name |
ethyl 2-(7-amino-4-methyl-2-oxochromen-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-3-18-13(16)7-11-8(2)10-5-4-9(15)6-12(10)19-14(11)17/h4-6H,3,7,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVXLIGETLOMHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C2=C(C=C(C=C2)N)OC1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 1-benzyl-5-{[(3,4-dichlorophenyl)carbamoyl]amino}-1H-pyrazole-4-carboxylate](/img/structure/B6612301.png)
![methyl 5-[(4-methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B6612312.png)




![N-[5-[(3,4-Difluorophenyl)methyl]-2-thiazolyl]-2-oxo-1(2H)-pyridineacetamide](/img/structure/B6612347.png)
![{[4-(2-Phenyldiazen-1-yl)phenyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate](/img/structure/B6612353.png)
![Acetonitrile, [(4-bromophenyl)thio]-](/img/structure/B6612356.png)

![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carbonyloxy]propanoic acid](/img/structure/B6612368.png)

![1-[2-hydroxy-4-(methoxymethoxy)-3-methylphenyl]ethan-1-one](/img/structure/B6612389.png)